4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
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Overview
Description
4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include both sulfonyl and naphthalene moieties, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonylaniline derivative through a sulfonation reaction, followed by coupling with the naphthalene derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl and naphthalene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-aminophenyl)sulfonylaniline
- 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Uniqueness
What sets 4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid apart is its dual functional groups, which confer unique reactivity and versatility in various applications. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study .
Properties
CAS No. |
106776-92-5 |
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Molecular Formula |
C35H28N2O8S |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.C12H12N2O2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-8H,13-14H2 |
InChI Key |
QPJLFFJMTKEFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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